4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
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Overview
Description
4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure adds to its unique chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid typically involves multiple steps. One common synthetic route starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to further halogenation reactions to introduce the iodine atom at the 7th position.
Chemical Reactions Analysis
4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the iodine atom and benzoic acid moiety, resulting in different chemical properties and applications.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but without the iodine atom, leading to variations in biological activity.
The unique combination of bromine, iodine, and benzoic acid in this compound makes it distinct from other related compounds, offering specific advantages in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H7BrIN3O2 |
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Molecular Weight |
444.02 g/mol |
IUPAC Name |
4-(6-bromo-7-iodo-1H-imidazo[4,5-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7BrIN3O2/c14-8-5-16-12-10(9(8)15)17-11(18-12)6-1-3-7(4-2-6)13(19)20/h1-5H,(H,19,20)(H,16,17,18) |
InChI Key |
UIFKHUMJPMFJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=C(C(=C3N2)I)Br)C(=O)O |
Origin of Product |
United States |
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